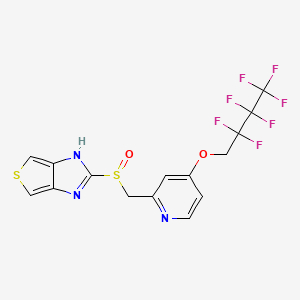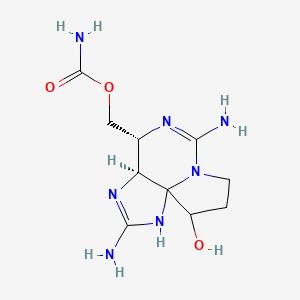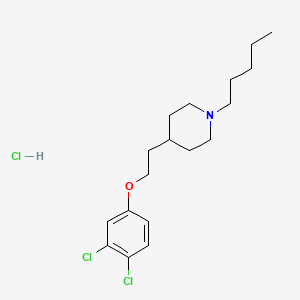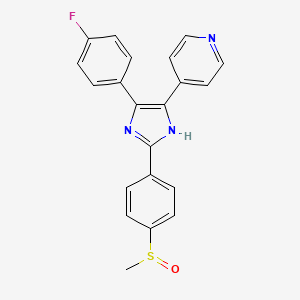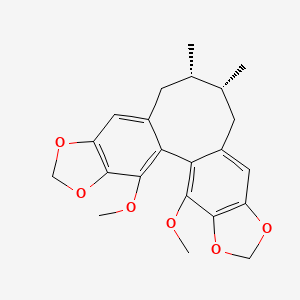
schisandrin C
Overview
Description
Schisandrin C is a lignan compound found in the fruit of the Schisandra chinensis plant, which is widely used in traditional Chinese medicine. This compound is known for its various pharmacological properties, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory effects . It is one of the primary active compounds within Schisandra chinensis and has been extensively studied for its potential therapeutic benefits .
Mechanism of Action
Schisandrin C, also known as Schizandrin-C, Wuweizisu-C, Wuweizisu C, or NSC609258, is a primary active compound found in the traditional medicinal plant Schisandra chinensis . This compound has been shown to exhibit a variety of pharmacological properties, including sedative, hypnotic, anti-aging, antioxidant, and immunomodulatory effects .
Target of Action
this compound primarily targets the NLRP3 inflammasome , a protein complex responsible for the activation of inflammatory responses. It also interacts with hepatocyte nuclear factor 4α (HNF4α) via the ERK pathway .
Mode of Action
this compound interacts with its targets to induce a variety of changes. It inhibits the activation of NLRP3 within the inflammasome and the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) inflammatory pathway . Furthermore, it downregulates HNF4α via the ERK pathway, inhibiting HBV replication .
Biochemical Pathways
this compound affects several biochemical pathways. It activates the PI3K/Akt pathway and concurrently inhibits NOX2 expression . Additionally, it promotes the activation of the cGAS-STING pathway and IFN-β production .
Pharmacokinetics
The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the intracellular concentration of this compound, which can be affected by the cellular environment, plays a crucial role in its cytotoxicity on tumor cells . .
Future Directions
Biochemical Analysis
Biochemical Properties
Schisandrin C interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit anti-inflammatory properties by regulating inflammatory signaling pathways and mitigating the production and release of inflammatory factors such as TNF-α, IL-6, IL-1β, NO, PGE2 . The bioavailability of this compound is largely affected by hepatic and intestinal first-pass metabolism, which limits its clinical efficacy .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. It has been found to enhance mitochondrial biogenesis and autophagy in C2C12 skeletal muscle cells . It also inhibits inflammatory molecules and reduces reactive oxygen species (ROS) even in the presence of H2O2 . Furthermore, it has been shown to enhance insulin secretion in response to high glucose levels with no toxic effects on INS-1 cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to interfere with the PI3K/AKT/mTOR autophagy pathway . This compound also regulates the translocation of nuclear factor kappa B (NF-κB) and nuclear factor erythroid 2-related factor-2 (Nrf-2) to the nucleus, followed by inhibition of the mitogen-activated protein kinase (MAPK) pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, when the concentration of this compound was 200 μM, the cell survival for QSG-7701 was 73.2 ± 2.4% . This suggests that this compound could have long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosagesFor instance, Schizandrin A has shown anti-inflammatory activity in animal models of acute inflammation .
Metabolic Pathways
This compound is involved in various metabolic pathways. Research has demonstrated that schisandrin undergoes non-prototypical metabolism, where CYP3A and CYP2C11 enzymes may act as the primary metabolizers . Hydroxylation and demethylation pathways are believed to be the main metabolic routes for schisandrin .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied. It has been found that this compound could permeate the cell membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Schisandrin C involves several steps, including the extraction of the compound from the fruit of Schisandra chinensis. The extraction process typically involves the use of organic solvents such as ethanol or methanol to isolate the lignan compounds. The extracted compounds are then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The fruit of Schisandra chinensis is harvested and processed to extract the lignan compounds. The extracted compounds are then subjected to large-scale chromatographic purification to isolate this compound. The purified compound is then formulated into various pharmaceutical products for therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Schisandrin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions
Oxidation Reactions: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction reactions of this compound involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: this compound can undergo substitution reactions with various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Schisandrin C has been extensively studied for its scientific research applications in various fields, including chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound for studying the chemical properties and reactivity of lignan compounds.
Biology: In biology, this compound is studied for its effects on cellular processes and signaling pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic benefits in treating various diseases, including liver diseases, neurodegenerative disorders, and cardiovascular diseases.
Industry: In the industry, this compound is used in the formulation of dietary supplements and herbal products.
Comparison with Similar Compounds
Schisandrin C is compared with other similar lignan compounds found in Schisandra chinensis, including Schisandrin, Gomisin A, Gomisin G, Schisantherin A, and Schisantherin B . While these compounds share similar pharmacological properties, this compound is unique in its specific molecular structure and its ability to modulate distinct signaling pathways . The comparison highlights the uniqueness of this compound in terms of its chemical properties and therapeutic potential .
List of Similar Compounds
- Schisandrin
- Gomisin A
- Gomisin G
- Schisantherin A
- Schisantherin B
Properties
IUPAC Name |
(12S,13R)-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBWBWWADZJXID-TXEJJXNPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4C[C@@H]1C)OCO5)OC)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61301-33-5 | |
| Record name | Schizandrin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061301335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 61301-33-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCHISANDRIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8754W6B3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Schisandrin C and where is it found?
A1: this compound is a dibenzocyclooctadiene lignan primarily isolated from the fruits of the Schisandra chinensis plant, also known as Wu Wei Zi. [] It is one of the key bioactive compounds found in this traditional Chinese medicinal plant.
Q2: What are the traditional uses of Schisandra chinensis fruits?
A2: Schisandra chinensis fruits have long been used in traditional Chinese medicine as a tonic and antitussive agent. [, , ] Recent research has focused on its potential hepatoprotective and adaptogenic properties. []
Q3: How does this compound exert its hepatoprotective effects?
A3: this compound has been shown to protect liver cells from damage induced by various toxins, including carbon tetrachloride (CCl4) and D-galactosamine. [, , , ] This protective effect is attributed, in part, to its antioxidant properties, as it inhibits lipid peroxidation induced by CCl4 and other free radical generators. [, ] Additionally, it promotes the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH). [, ]
Q4: Does this compound influence glucose metabolism?
A4: Yes, this compound has been shown to improve glucose uptake in HepG2 cells, a human liver cancer cell line. [] This effect is attributed to its ability to stimulate glucose uptake into peripheral tissues, potentially contributing to its antidiabetic properties. [] It has also been shown to enhance insulin secretion in pancreatic β-cells and improve glucose uptake in skeletal muscle cells, suggesting a multi-faceted approach to glucose regulation. []
Q5: How does this compound interact with cellular pathways to exert its effects?
A5: this compound interacts with several cellular pathways. For instance, it activates the Nrf2 signaling pathway, leading to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). [] Additionally, it can regulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. [] This shift is mediated by the inhibition of the Swiprosin-1/IFN-γ-Rβ signaling pathway. []
Q6: Does this compound have any effect on cell proliferation and apoptosis?
A6: Yes, this compound has demonstrated anti-cancer activity by inhibiting the growth of various human cancer cell lines, including leukemia, hepatocellular carcinoma, breast cancer, and nasopharyngeal carcinoma cells. [, , ] This inhibitory effect is associated with cell cycle arrest at the G1 phase and the induction of apoptosis. [] this compound downregulates the expression of cyclins and cyclin-dependent kinases (CDKs) involved in cell cycle progression and upregulates the CDK inhibitor p21. [] It also activates the caspase cascade, leading to apoptosis. []
Q7: What is the impact of structural modifications on the activity of this compound?
A7: Structure-activity relationship (SAR) studies suggest that the presence of a methylenedioxy group in the dibenzocyclooctane skeleton of this compound plays a crucial role in its antihepatotoxic activity. [] Additionally, the stereochemistry of this compound and related lignans influences their potency and selectivity. [, , ] For example, the R(+) enantiomers of deoxyschisandrin and γ-schizandrin showed higher activity in reversing multidrug resistance in cancer cells compared to their S(-) counterparts. []
Q8: What are the potential applications of this compound in drug development?
A8: this compound shows promise in developing new therapeutic agents for various diseases due to its diverse pharmacological activities. These include:
- Liver diseases: Its potent hepatoprotective and antioxidant properties make it a potential candidate for treating liver diseases like hepatitis, fatty liver disease, and liver fibrosis. [, , , , ]
- Diabetes: Its ability to enhance insulin secretion and improve glucose uptake suggests potential for developing antidiabetic drugs. [, ]
- Cancer: Its anti-proliferative and apoptosis-inducing effects on various cancer cell lines make it a potential candidate for developing anti-cancer agents. [, , ]
- Neurodegenerative diseases: this compound and related dibenzocyclooctadiene lignans protect neuronal cells from toxicity induced by beta-amyloid and homocysteine, suggesting potential for treating Alzheimer's disease. []
Q9: What analytical techniques are used to study this compound?
A9: Various analytical techniques are employed to isolate, characterize, and quantify this compound. These include:
- Extraction: Supercritical fluid extraction (SFE) using CO2 and traditional solvent extraction methods have been used to extract this compound and other lignans from Schisandra chinensis fruits and seeds. [, ]
- Chromatography: High-performance liquid chromatography (HPLC) coupled with various detectors like ultraviolet (UV) and mass spectrometry (MS) is widely used to separate and quantify this compound in plant extracts and biological samples. [, , , , , , ]
- Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D experiments, along with mass spectrometry (MS) and circular dichroism (CD) spectroscopy, are essential tools for structural elucidation and stereochemical analysis of this compound and related lignans. [, , , , ]
Q10: Are there any challenges in developing this compound as a therapeutic agent?
A10: Despite its promising bioactivities, several challenges remain in translating this compound into a clinically viable drug. These include:
- Low natural abundance: this compound is present in relatively low concentrations in Schisandra chinensis fruits, making it challenging to obtain sufficient quantities for large-scale production. [, ]
- Solubility and bioavailability: this compound has limited solubility in aqueous solutions, which can hinder its absorption and bioavailability. [, ] Further research on formulation strategies and drug delivery systems is needed to overcome this limitation.
- Potential toxicity and side effects: While this compound is generally considered safe, detailed toxicological studies are required to assess its potential long-term effects and safety profile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


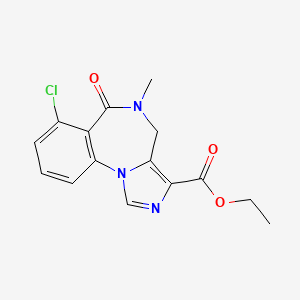
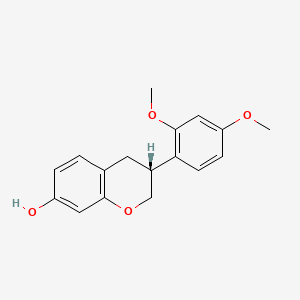
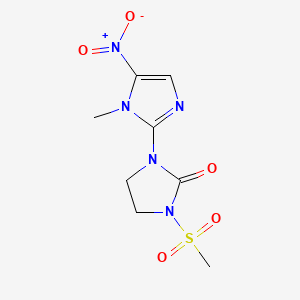
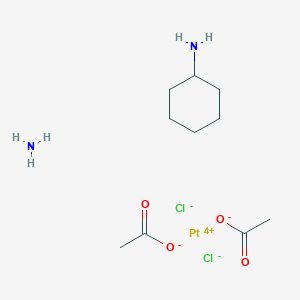
![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)

